4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide
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Overview
Description
4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a furo[3,2-B]pyrrole core, which is a fused heterocyclic system, and a 3,4,5-trimethoxyphenyl group, which is known for its bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential bioactivity, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity and structural similarity to the 3,4,5-trimethoxyphenyl group.
Glimepiride: A sulfonylurea compound with a similar pyrrole core, used as an antidiabetic agent.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Shares the 3,4,5-trimethoxyphenyl group and is known for its psychoactive properties .
Uniqueness
4-Methyl-N-{[(3,4,5-trimethoxyphenyl)carbamoyl]amino}-4H-furo[3,2-B]pyrrole-5-carboxamide is unique due to its combination of a furo[3,2-B]pyrrole core and a 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H20N4O6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[(4-methylfuro[3,2-b]pyrrole-5-carbonyl)amino]-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C18H20N4O6/c1-22-11-5-6-28-13(11)9-12(22)17(23)20-21-18(24)19-10-7-14(25-2)16(27-4)15(8-10)26-3/h5-9H,1-4H3,(H,20,23)(H2,19,21,24) |
InChI Key |
UHPUHSQVPKSQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C(=O)NNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)OC=C2 |
Origin of Product |
United States |
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